2-(2-Phenoxypropanamido)acetic acid
Description
2-(2-Phenoxypropanamido)acetic acid is a synthetic organic compound featuring a phenoxypropanamido group attached to an acetic acid backbone. Its structure combines a phenyl ether moiety with an amide linkage, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-(2-phenoxypropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(11(15)12-7-10(13)14)16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTYAFXQEWULMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxypropanamido)acetic acid typically involves the reaction of phenoxypropanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include maintaining the temperature at room temperature and using an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxypropanamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Phenoxypropanamido)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Phenoxypropanamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. Its phenoxy group allows it to interact with hydrophobic pockets in proteins, while the amido and acetic acid groups can form hydrogen bonds with active sites . These interactions can lead to changes in the activity of enzymes and other proteins, influencing various biological processes.
Comparison with Similar Compounds
Key Structural Features
- 2-(2-Phenoxypropanamido)acetic Acid: Contains a phenoxy group linked via a propanamido spacer to acetic acid. The phenyl ring may influence lipophilicity and electronic properties.
- Analog 1: 2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (Compound 8, ): Features a 2-oxopyrrolidine ring (5-membered azacycloalkyl group) at the para position of the phenyl ring.
- Analog 2: 2-{3-[(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid (Compound 10, ): Incorporates a 2-oxopiperidine ring (6-membered azacycloalkyl group) at the meta position.
- Analog 3 : 2-(3-Bromo-4-methoxyphenyl)acetic acid (): Substituted with bromo and methoxy groups on the phenyl ring, lacking an amide linkage.
Physical Properties
*Inferred from analogs.
Chemical Reactivity and Electronic Effects
- Electron-Withdrawing vs. Substituents like bromine (Analog 3) exhibit strong electron-withdrawing effects, altering ring electronics and reactivity .
Hydrogen Bonding :
- Carboxylic acid groups in all compounds promote dimerization (e.g., centrosymmetric dimers in Analog 3 ), affecting solubility and crystallinity.
Biological Activity
2-(2-Phenoxypropanamido)acetic acid, with the CAS number 886-57-7, is a compound that has attracted attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a phenoxy group attached to a propanamide moiety, contributing to its unique biological profile. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins from arachidonic acid. This inhibition can lead to reduced inflammation and pain.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit COX-1 and COX-2 enzymes selectively. The following table summarizes the IC50 values for COX inhibition:
| Compound | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| This compound | 0.06 - 0.09 | High |
| Mefenamic acid | 5.3 | Moderate |
| Celecoxib | 0.05 | High |
These results suggest that this compound could serve as a potent anti-inflammatory agent with a favorable safety profile, as it did not induce significant gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Effects
In addition to its anti-inflammatory properties, the compound has shown analgesic effects in animal models. Studies involving paw edema models indicated that treatment with this compound resulted in a significant reduction in pain-related behaviors, further supporting its potential as an analgesic agent .
Case Studies and Research Findings
A notable study published in Pharmaceutical Research assessed the efficacy of various phenoxy derivatives, including this compound. The study found that this compound significantly reduced paw thickness in treated animals compared to controls, indicating effective anti-inflammatory action without causing ulcerogenic effects .
Another research effort focused on the safety profile of the compound by evaluating its impact on liver and kidney function markers in vivo. The results showed no significant alterations in liver enzymes (AST and ALT) or kidney indicators (creatinine and urea), suggesting that the compound is well-tolerated at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
